molecular formula C10H18ClNO2 B1477369 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2098080-40-9

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No. B1477369
CAS RN: 2098080-40-9
M. Wt: 219.71 g/mol
InChI Key: IKRMOYFYSABXDR-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” is a complex organic molecule. It likely contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and is fully saturated (tetrahydro-). The molecule also seems to have a chloro, ethyl, and propanamide functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloro, ethyl, and propanamide groups, as well as the tetrahydropyran ring. These functional groups can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar propanamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis in Aqueous Medium : A study by Dou et al. (2013) describes an efficient method to synthesize N-substituted propanamides, similar to 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, in an aqueous medium. This method is notable for its use of accessible materials, good yields, mild conditions, and environmental friendliness (Dou et al., 2013).

Chemical Structure and Properties

  • Structural Analysis of Isomeric Compounds : Brbot-Šaranović et al. (2001) investigated the structures of isomeric enaminones related to the compound . Their work focused on the tautomerism in the cyclic part and side chain, revealing various tautomeric forms. This study contributes to understanding the structural dynamics of similar compounds (Brbot-Šaranović et al., 2001).

Applications in Medicinal Chemistry

  • Inhibitors of Cholesterogenesis : Prugh et al. (1990) synthesized derivatives of tetrahydro-2H-pyran-2-ones, which showed inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This suggests potential therapeutic applications of similar compounds in treating high cholesterol (Prugh et al., 1990).

Pharmaceutical Synthesis

  • Novel Approach for Synthesis : Liu et al. (2010) developed a novel approach for synthesizing a compound closely related to 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, highlighting the versatility and efficiency in pharmaceutical compound synthesis (Liu et al., 2010).

Solubility and Material Science

  • Solubility in Different Solvent Mixtures : Pascual et al. (2017) conducted a study on the solubility of a similar compound in various solvent mixtures. This research is significant for understanding the dissolution properties and optimal conditions for compound processing (Pascual et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition Performance : El Hattak et al. (2021) evaluated pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic media. This implies potential industrial applications of similar compounds in protecting metals against corrosion (El Hattak et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The potential applications and future directions for research on this compound would likely depend on its biological activity and physicochemical properties. For example, if it exhibits promising biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

2-chloro-N-ethyl-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRMOYFYSABXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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